molecular formula C27H19F6N3O5S B11103990 2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate

2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate

Cat. No.: B11103990
M. Wt: 611.5 g/mol
InChI Key: UNTRSTVZRRHBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE is a complex organic compound that features a unique combination of functional groups, including benzodioxole, trifluoromethyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and trifluoromethyl phenyl intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution and condensation reactions. The final step involves the formation of the pyrrolidine ring under controlled conditions .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of efficient catalysts, high-throughput reactors, and stringent quality control measures. The process is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and pyrrolidine moieties contribute to its high stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H19F6N3O5S

Molecular Weight

611.5 g/mol

IUPAC Name

[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]carbamimidothioate

InChI

InChI=1S/C27H19F6N3O5S/c28-26(29,30)16-2-1-3-17(11-16)35-25(34-13-15-4-9-20-21(10-15)40-14-39-20)42-22-12-23(37)36(24(22)38)18-5-7-19(8-6-18)41-27(31,32)33/h1-11,22H,12-14H2,(H,34,35)

InChI Key

UNTRSTVZRRHBNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC(=NCC3=CC4=C(C=C3)OCO4)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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